molecular formula C14H10ClN3O B10840912 2-(4-Chlorophenyl)-2H-indazole-7-carboxamide

2-(4-Chlorophenyl)-2H-indazole-7-carboxamide

Cat. No.: B10840912
M. Wt: 271.70 g/mol
InChI Key: ZUUTWXXAMVQOFT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2H-indazole-7-carboxamide is a chemical compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the 4-chlorophenyl group in this compound enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2H-indazole-7-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2H-indazole-7-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and research.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2H-indazole-7-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)-2H-indazole-7-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2H-indazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-2H-indazole-7-carboxamide is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and potential for various applications. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

2-(4-chlorophenyl)indazole-7-carboxamide

InChI

InChI=1S/C14H10ClN3O/c15-10-4-6-11(7-5-10)18-8-9-2-1-3-12(14(16)19)13(9)17-18/h1-8H,(H2,16,19)

InChI Key

ZUUTWXXAMVQOFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C(=C1)C(=O)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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